molecular formula C20H19FN6O2 B2391167 N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396855-83-6

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2391167
CAS No.: 1396855-83-6
M. Wt: 394.41
InChI Key: XYYDNNISGGXJAN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound known for its potential applications in scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring, a fluorobenzamido group, and a cyclopentyl moiety. It is often used in various fields of research due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclopentyl-2-[4-[(3-fluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-14-5-3-4-13(12-14)19(28)22-16-8-10-17(11-9-16)27-25-18(24-26-27)20(29)23-15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7H2,(H,22,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYDNNISGGXJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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